Silmitasertib binds to the ATP binding pocket of CK2, preventing it from transferring phosphate groups to other proteins. This disrupts the signaling pathways that CK2 is involved in, leading to cell death in cancer cells.
Silmitasertib has shown promising anti-tumor activity in various cancer cell lines and animal models []. Studies have shown that it can inhibit tumor growth, induce cell death, and improve survival in models of cancers such as glioblastoma, medulloblastoma, and melanoma [, , ].
Silmitasertib is currently being investigated in clinical trials for the treatment of various cancers, either alone or in combination with other therapies. These trials are ongoing, and it is still too early to say whether silmitasertib will be an effective treatment for cancer in humans.
Silmitasertib, also known by its developmental code CX-4945, is a small molecule compound that acts as a potent and selective inhibitor of casein kinase 2. This kinase is implicated in various cellular processes, including cell proliferation, survival, and apoptosis. Silmitasertib has garnered attention due to its ability to inhibit multiple kinases, including DYRK1A and GSK3β, which are involved in several disease states such as cancer and neurodegenerative disorders. Its chemical formula is with a molecular weight of approximately 349.77 g/mol .
Silmitasertib primarily functions through ATP-competitive inhibition of casein kinase 2. The compound binds to the ATP-binding site of the enzyme, preventing phosphorylation of substrate proteins. The binding affinity of silmitasertib for casein kinase 2 is characterized by an IC50 value of approximately 1 nM, indicating its high potency . Additionally, silmitasertib has been shown to affect the phosphorylation status of various proteins involved in critical signaling pathways such as the PI3K/Akt/mTOR pathway, leading to altered cellular responses including apoptosis and cell cycle arrest .
Silmitasertib exhibits significant biological activity across various cancer types. It has been reported to induce apoptosis in pancreatic cancer cells and non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway . Furthermore, in colorectal cancer cells, silmitasertib promotes methuosis-like cell death and induces G2/M cell cycle arrest, which is essential for preventing tumor progression . Its ability to inhibit multiple kinases allows it to serve as a multitarget therapeutic agent.
Silmitasertib is currently being investigated for its therapeutic potential in treating various cancers due to its ability to inhibit casein kinase 2 and other kinases. Clinical trials are ongoing to evaluate its safety and efficacy in patients with recurrent medulloblastoma and other malignancies . Additionally, research highlights its potential use in combination therapies to enhance the effectiveness of existing treatments by overcoming resistance mechanisms in cancer cells .
Studies have demonstrated that silmitasertib interacts not only with casein kinase 2 but also with DYRK1A and GSK3β kinases. Its binding affinities for these kinases have been quantified using techniques such as microscale thermophoresis, revealing nanomolar dissociation constants for both DYRK1A and GSK3β . These interactions contribute to its multifaceted biological effects and provide insights into its potential applications in treating diseases linked to these kinases.
Silmitasertib shares structural similarities with several other kinase inhibitors but stands out due to its unique selectivity profile and potency against casein kinase 2. Below is a comparison with similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
Silmitasertib | Casein Kinase 2 | 1 | Dual inhibition of DYRK1A and GSK3β |
Harmine | DYRK1A | 13.4 | More selective for DYRK1A |
1-Azakenpaullone | GSK3β | 37.8 | Specific for GSK3β without affecting DYRK1A |
SGC-CK2-1 | Casein Kinase 2 | <3 | Lacks cellular activity; serves as a negative control |
Silmitasertib's ability to inhibit multiple targets while maintaining high selectivity distinguishes it from other compounds in this category, making it a promising candidate for further development in cancer therapy .
Silmitasertib functions as a highly potent and selective adenosine triphosphate-competitive inhibitor of casein kinase 2, demonstrating exceptional binding affinity with a dissociation constant of 0.38 nanomolar for the CK2α catalytic subunit [1] [2]. The compound exhibits a molecular weight of 349.77 daltons and possesses the chemical formula C₁₉H₁₂ClN₃O₂, featuring a distinctive benzo[c] [3] [4]naphthyridine-8-carboxylic acid scaffold with a 3-chlorophenyl substituent [5] [6].
Crystal structure analyses reveal that silmitasertib occupies the adenosine triphosphate-binding site of CK2α, where it forms a complex network of stabilizing interactions [1] [7]. The compound demonstrates remarkable selectivity, as evidenced by quantum chemical calculations that identified a unique T-stack interaction between histidine 160 of CK2α and the chlorophenyl moiety of silmitasertib [7]. This specific interaction, which provides approximately −2.2 kilocalories per mole of stabilization energy, is exclusive to CK2α among the tested kinases and represents a critical determinant for the subnanomolar binding affinity [7].
The molecular recognition involves multiple complementary interactions: the carboxylate group of silmitasertib forms direct hydrogen bonds with conserved residues including the catalytic lysine and aspartate from the DFG motif, while the benzo-naphthyridine core establishes contact with the hinge region [1]. Hydrophobic interactions contribute significantly to binding stability, with the chlorophenyl group residing in a shallow pocket formed by phenylalanine 170, valine 173, and adjacent backbone atoms [7].
Parameter | Value | Method | Reference |
---|---|---|---|
Ki (CK2α) | 0.38 nM | Competition binding | [5] |
IC₅₀ (CK2α) | 1 nM | Cell-free assay | [2] [4] |
IC₅₀ (CK2α') | 1 nM | Cell-free assay | [4] |
Molecular Weight | 349.77 Da | Chemical analysis | [5] [6] |
LogP | 3.29 | Calculated | [5] |
Silmitasertib demonstrates high selectivity for casein kinase 2 compared to other protein kinases. In comprehensive kinome screening involving 235 kinases at 500 nanomolar concentration, silmitasertib affected the activity of 49 kinases by more than 50%, but only 10 kinases showed greater than 90% inhibition [7]. This selectivity profile supports its therapeutic development as the primary mechanism involves specific inhibition of CK2-dependent cellular processes while minimizing off-target effects.
Silmitasertib exerts profound modulatory effects on multiple critical cellular signaling networks, particularly the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway and hedgehog signaling cascade [2] [8] [9]. These pathways represent fundamental regulatory circuits controlling cell survival, proliferation, metabolism, and developmental processes.
The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway serves as a central hub integrating both intracellular and extracellular signals to control cellular metabolism, growth, proliferation, and survival [10]. Protein kinase B functions as a known target of casein kinase 2, playing a pivotal role in this signaling network, which becomes aberrantly activated in approximately 32% of colorectal cancer patients [9]. Through its inhibition of casein kinase 2, silmitasertib effectively attenuates phosphatidylinositol 3-kinase/protein kinase B signaling, with the antiproliferative activity correlating directly with expression levels of the CK2α catalytic subunit [5] [11].
Mechanistic studies demonstrate that silmitasertib treatment leads to reduced activity of both mammalian target of rapamycin complex 1 and its downstream effector ribosomal protein S6 kinase 1 [9]. This inhibition manifests as decreased phosphorylation of ribosomal protein S6 kinase 1 at threonine 389 and ribosomal protein S6 at serine 235/236, serving as activity markers for mammalian target of rapamycin complex 1 and ribosomal protein S6 kinase 1, respectively [9]. The effect occurs as early as 16 hours following treatment and correlates with cell cycle arrest in the G2/M phase [9].
Pathway Component | Effect of Silmitasertib | Timeframe | Reference |
---|---|---|---|
mTORC1 activity | Decreased phosphorylation | 16 hours | [9] |
S6K1 phosphorylation (Thr389) | Reduced | 16 hours | [9] |
S6 phosphorylation (Ser235/236) | Decreased | 16 hours | [9] |
PI3K/Akt signaling | Attenuated | Variable | [5] [11] |
The hedgehog signaling pathway, crucial for embryonic development and tissue homeostasis, represents another significant target of silmitasertib action [12] [13]. Casein kinase 2 has been identified as a specific driver of hedgehog signaling, with silmitasertib-induced CK2 inhibition leading to robust tumor stasis and long-term regression in mouse models bearing sonic hedgehog medulloblastoma allografts [12]. This pathway regulates the survival and proliferation of tissue progenitor and stem cell populations, linking its function to tumor formation and progression [13].
In medulloblastoma, approximately 20-30% of tumors are driven by activation of the sonic hedgehog pathway [12]. Silmitasertib has received fast track designation from the Food and Drug Administration for treating patients with recurrent sonic hedgehog-driven medulloblastoma, reflecting the clinical significance of this mechanism [14] [15]. The compound effectively targets casein kinase 2 without apparent toxicity, demonstrating favorable safety and pharmacokinetic characteristics in clinical studies [14].
The modulation of these pathways by silmitasertib results in multiple downstream cellular effects including cell cycle arrest, selective induction of apoptosis in cancer cells relative to normal cells, inhibition of angiogenesis, and suppression of metastatic processes [11]. These effects collectively contribute to the compound's therapeutic potential across various cancer types and other pathological conditions involving dysregulated casein kinase 2 activity.
Beyond its primary mechanism as a casein kinase 2 inhibitor, silmitasertib demonstrates significant off-target activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A and glycogen synthase kinase 3 beta, kinases involved in Down syndrome phenotypes, Alzheimer disease, circadian clock regulation, and diabetes [3] [16] [7]. This off-target activity represents an important aspect of silmitasertib's mechanism of action, offering opportunities for studying the dual kinase system in disease biology and potential therapeutic line extension.
Activity-based assays confirm the potent inhibitory effects of silmitasertib against both kinases. Using the Cook activity assay, silmitasertib demonstrates IC₅₀ values of 0.16 micromolar for DYRK1A and 0.19 micromolar for GSK3β [7]. These values place silmitasertib among the most potent dual inhibitors of these kinases, with activity superior to harmine against DYRK1A and comparable to 1-azakenpaullone against GSK3β [7].
Kinase | Kd (nM) | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
---|---|---|---|---|
DYRK1A | 1.8 | 0.16 | Harmine | 0.27 |
GSK3β | 37.8 | 0.19 | 1-azakenpaullone | 0.15 |
Crystal structure analyses provide detailed insights into the molecular basis of these interactions. For DYRK1A, silmitasertib occupies the adenosine triphosphate-binding site with the carboxyl moiety forming a direct hydrogen bond with the main chain amide of aspartate 307 from the DFG motif, providing −13.5 kilocalories per mole of stabilization [7]. The interaction with lysine 188 involves both a hydrogen bond and an ionic bridge, contributing −12.6 kilocalories per mole to binding stability [7].
In GSK3β, similar interactions occur with the carboxyl moiety binding to aspartate 200 (equivalent to aspartate 307 in DYRK1A) and lysine 85 (equivalent to lysine 188 in DYRK1A) [7]. The binding energies range from −13.1 to −14.7 kilocalories per mole for the aspartate interaction, while the lysine interaction maintains comparable strength to that observed in DYRK1A [7].
Functional validation in cellular systems demonstrates that silmitasertib effectively inhibits both DYRK1A and GSK3β-mediated phosphorylation of cyclin D1, a common substrate of both kinases [7]. Complete inhibition of cyclin D1 phosphorylation occurs at 10 micromolar concentration, confirming the biological relevance of these interactions [7]. Additionally, silmitasertib treatment restores nuclear factor of activated T-cells signaling that had been suppressed by overexpression of either DYRK1A or GSK3β [7].
The dual inhibition of DYRK1A and GSK3β by silmitasertib offers potential therapeutic advantages, particularly in metabolic disorders such as diabetes. Both kinases play critical roles in regulating beta-cell function, and their synergistic inhibition leads to increased insulin release and beta-cell proliferation [7]. The processive kinase GSK3β and its priming kinase DYRK1A sequentially phosphorylate common substrates, making dual inhibition potentially more effective than targeting either kinase individually [7].
Quantum chemical calculations reveal that the different affinities of silmitasertib toward these kinases relate to the distinct environments offered by each protein. In GSK3β, electrostatic interactions dominate, reflecting the overall charge distribution of the protein, while in DYRK1A, lipophilic interactions are stronger due to increased shape complementarity of the binding pocket [7]. These differences in binding characteristics provide insights for future drug design efforts targeting kinase selectivity.